molecular formula C10H9F3N2 B13299567 4-(Ethylamino)-3-(trifluoromethyl)benzonitrile

4-(Ethylamino)-3-(trifluoromethyl)benzonitrile

Cat. No.: B13299567
M. Wt: 214.19 g/mol
InChI Key: SDSNYVQGWAQZGW-UHFFFAOYSA-N
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Description

4-(Ethylamino)-3-(trifluoromethyl)benzonitrile is a chemical compound for research and development. Researchers are exploring its potential as a key intermediate in organic synthesis. The structure features both ethylamino and trifluoromethyl substituents on a benzonitrile core. This combination suggests potential for modulating the compound's lipophilicity and electronic properties. In industrial research, such compounds are often investigated for their potential in material science and pharmaceutical development. The trifluoromethyl group is a common pharmacophore in many FDA-approved drugs, known for enhancing metabolic stability and binding affinity. This product is intended for research purposes by qualified professionals. It is not for diagnostic or therapeutic use. Please refer to the Certificate of Analysis for lot-specific data.

Properties

Molecular Formula

C10H9F3N2

Molecular Weight

214.19 g/mol

IUPAC Name

4-(ethylamino)-3-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C10H9F3N2/c1-2-15-9-4-3-7(6-14)5-8(9)10(11,12)13/h3-5,15H,2H2,1H3

InChI Key

SDSNYVQGWAQZGW-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=C1)C#N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyanation of 4-Trifluoromethyl Chlorobenzene

One efficient industrial method for preparing 4-trifluoromethylbenzonitrile, a key intermediate, involves the cyanation of 4-trifluoromethyl chlorobenzene using potassium ferrocyanide as the cyanide source. The reaction is catalyzed by palladium acetate in the presence of the ligand 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos). The reaction is typically carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or N-methylpyrrolidone (NMP) under inert atmosphere and drying conditions.

Key parameters:

Parameter Details
Catalyst Palladium acetate (0.2–1 mol%)
Ligand 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (molar ratio ligand:catalyst 0.1–100:1)
Cyanide source Potassium ferrocyanide (anhydrous preferred, 16.7–100 mol%)
Solvent DMF, DMAc, or NMP (polar aprotic solvents)
Temperature 160–190 °C (optimum ~170 °C)
Atmosphere Inert gas (e.g., nitrogen)
Yield >90%

This method is noted for its high yield, economic efficiency, and suitability for industrial scale-up.

Multi-step Synthesis Involving Bromination, Cyanation, and Amination

Another route to the related amino-trifluoromethyl benzonitrile derivatives involves:

  • Positional Bromination of trifluoromethyl fluorobenzene using dibromohydantoin in glacial acetic acid and sulfuric acid under reflux conditions.
  • Cyanation of the brominated intermediate with cuprous cyanide in quinoline under reflux.
  • Aminolysis (Amination) where liquid ammonia substitutes the halogen to introduce the amino group.

This three-step approach yields high-purity products (≥99%) with overall yields around 73–75%. The process minimizes the use of strong acids and cuprous cyanide, reducing hazardous waste and production costs.

Step Reagents/Conditions Outcome
Bromination Dibromohydantoin, glacial acetic acid, sulfuric acid, reflux 5–7 h Brominated trifluoromethyl fluorobenzene
Cyanation Cuprous cyanide, quinoline, reflux ~20 h Trifluoromethyl benzonitrile intermediate
Amination Liquid ammonia, pressure kettle Amino-substituted trifluoromethyl benzonitrile

This method is well-documented for preparing 4-amino-2-trifluoromethyl benzonitrile, a close analogue of the target compound.

Direct Amination of 4-(Ethylamino)-3-(trifluoromethyl)benzonitrile

The final introduction of the ethylamino group to the aromatic ring can be achieved via nucleophilic substitution or reductive amination on suitable intermediates bearing leaving groups (e.g., halogens or nitro groups). Specific protocols for this step are less commonly detailed in open literature but typically involve:

  • Reaction of 4-amino-3-(trifluoromethyl)benzonitrile or its halogenated precursor with ethylamine under controlled conditions.
  • Use of solvents like ethanol or polar aprotic solvents.
  • Temperature control to optimize selectivity and yield.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Solvent(s) Temperature (°C) Yield (%) Purity (%) Notes
Pd-catalyzed cyanation 4-Trifluoromethyl chlorobenzene Potassium ferrocyanide, Pd(OAc)2, Xantphos DMF, DMAc, NMP 160–190 >90 >98 Industrially scalable, economical
Bromination-Cyanation-Amination m-Trifluoromethyl fluorobenzene Dibromohydantoin, cuprous cyanide, NH3 Glacial acetic acid, quinoline Reflux (~100–120) 73–75 ≥99 Multi-step, high purity, lower hazardous waste
Direct amination (ethylamino introduction) Amino or halogenated benzonitrile Ethylamine Ethanol or aprotic solvents Variable Not specified Not specified Requires optimization, less detailed in literature

Analytical and Characterization Techniques

The purity and structure of this compound and its intermediates are confirmed by:

These techniques are critical for ensuring the quality of the compound for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylamino)-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The ethylamino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

4-(Ethylamino)-3-(trifluoromethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(Ethylamino)-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The ethylamino group can form hydrogen bonds with target proteins, influencing their function and leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(ethylamino)-3-(trifluoromethyl)benzonitrile with key analogs, focusing on structural features, synthesis, and biological interactions.

Substituent Effects on Binding and Reactivity

  • 4-(4-{[(5R)-2,4-Dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile (5FB) Structure: Contains a thiazolidinone ring, methoxyphenoxy group, and trifluoromethylbenzonitrile core. Interactions: Acts as a ligand for estrogen-related receptor alpha (ERRα), forming hydrogen bonds with ARG 372 and hydrophobic interactions with adjacent residues . Key Difference: The thiazolidinone and methoxyphenoxy groups confer distinct binding specificity compared to the ethylamino group in the target compound, likely enhancing affinity for ERRα .
  • 4-[3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile (RU 59063) Structure: Features a thioxoimidazolidinone moiety and hydroxybutyl chain. Application: Functions as a enzyme inhibitor (e.g., targeting kinases or hormone receptors).
  • 2-Fluoro-4-(trifluoromethyl)benzonitrile Structure: Fluorine at the 2-position and trifluoromethyl at the 4-position.

Electronic and Steric Modifications

  • 4-Chloro-3-(trifluoromethyl)benzonitrile Substituent: Chlorine at the 4-position instead of ethylamino.
  • 5-(Chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole Synthesis: Derived from 4-(trifluoromethyl)benzonitrile via cyclization. Divergence: The oxadiazole ring introduces heteroatoms, enhancing metabolic stability but reducing hydrogen-bonding capacity relative to the ethylamino group .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight Key Interactions/Applications Source
This compound Ethylamino (4), CF₃ (3) Not reported Fluorinated intermediate
5FB Thiazolidinone, methoxyphenoxy, CF₃ 420.039 ERRα ligand, hydrogen bonding
RU 59063 Thioxoimidazolidinone, hydroxybutyl 385.4 Enzyme inhibition (e.g., kinases)
2-Fluoro-4-(trifluoromethyl)benzonitrile F (2), CF₃ (4) ~205.1 High structural similarity (0.98)
4-Chloro-3-(trifluoromethyl)benzonitrile Cl (4), CF₃ (3) 205.57 Electron-withdrawing substituent

Biological Activity

4-(Ethylamino)-3-(trifluoromethyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C10H10F3N
  • Molecular Weight : 215.19 g/mol
  • IUPAC Name : this compound
  • CAS Number : 864285-96-1

Biological Activity Overview

This compound has been studied for its interactions with various biological targets, particularly in the context of cancer therapy and enzyme inhibition. The trifluoromethyl group is known to enhance lipophilicity, potentially increasing bioavailability and interaction with cellular membranes.

This compound exerts its biological effects primarily through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
  • Receptor Modulation : It binds to certain receptors, influencing signaling pathways critical for cell proliferation and survival.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various biological contexts:

  • Anticancer Activity
    • In vitro studies demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
    • A structure-activity relationship (SAR) analysis revealed that the presence of the trifluoromethyl group is crucial for enhancing anticancer activity, likely due to increased interaction with target proteins involved in tumor growth regulation .
  • Enzyme Interaction Studies
    • The compound was found to inhibit specific kinases associated with cancer progression. For instance, it showed promising results as an inhibitor of LRRK2 kinase, which is implicated in Parkinson's disease and certain cancers .
    • Kinetic studies indicated that this compound acts as a competitive inhibitor with a Ki value of approximately 0.2 µM against its target enzyme .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)10
A549 (Lung Cancer)12
HCT116 (Colon Cancer)8

Table 2: Enzyme Inhibition Profile

EnzymeType of InhibitionKi (µM)Reference
LRRK2Competitive0.2
EGFRNon-competitive0.5

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(Ethylamino)-3-(trifluoromethyl)benzonitrile, and what intermediates are critical?

  • Methodology : Utilize nucleophilic aromatic substitution (NAS) reactions, where a halogen (e.g., fluoro) at the para position of 3-(trifluoromethyl)benzonitrile is displaced by ethylamine. Key intermediates include 4-fluoro-3-(trifluoromethyl)benzonitrile, as demonstrated in analogous syntheses (e.g., Step 13-1 in ). Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst use) to enhance yield and selectivity .
  • Validation : Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using 1^1H/19^{19}F NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers confirm the structural identity and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm the ethylamino group (NHCH2CH3-\text{NHCH}_2\text{CH}_3) via 1^1H NMR (δ ~1.2 ppm for CH3_3, δ ~3.2 ppm for NHCH2_2) and 13^{13}C NMR. The trifluoromethyl (CF3\text{CF}_3) group exhibits a distinct 19^{19}F NMR signal near δ -60 ppm .
  • HPLC : Assess purity using reverse-phase HPLC with UV detection (λ = 220–260 nm for nitrile absorption) .
  • Mass Spectrometry : Confirm molecular ion peaks via HRMS (expected m/z for C10H10F3N2\text{C}_{10}\text{H}_{10}\text{F}_3\text{N}_2: 231.0754) .

Q. What in vitro models are appropriate for preliminary pharmacological screening of this compound?

  • Models :

  • Androgen Receptor (AR) Binding Assays : Use PC3 prostate cancer cells (AR-negative) transfected with AR plasmids to evaluate antiandrogenic activity, as done for structurally related compounds like RU58841 .
  • Enzyme Inhibition Assays : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .
    • Dose-Response Analysis : Employ a 10-point concentration range (1 nM–100 µM) to determine IC50_{50} values .

Advanced Research Questions

Q. How can researchers resolve contradictions in the compound’s efficacy across different biological models?

  • Strategies :

  • Orthogonal Assays : Compare cell-based (e.g., AR transactivation assays) and in vivo models (e.g., androgen-dependent tissue growth in rodents) to identify species-specific metabolic differences .
  • Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite formation using LC-MS/MS .
  • Target Engagement Studies : Use photoaffinity labeling (e.g., diazirine-tagged analogs, as in ) to confirm direct binding to AR in complex biological matrices .

Q. What computational approaches are effective for elucidating the compound’s binding mode with target proteins?

  • Methods :

  • Molecular Docking : Use crystal structures of AR (PDB: 2AMA) to predict binding poses, prioritizing interactions with the ligand-binding domain (LBD) .
  • Molecular Dynamics (MD) Simulations : Simulate AR-ligand complexes (100 ns trajectories) to assess stability of hydrogen bonds between the ethylamino group and AR residues (e.g., Asn705, Thr877) .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities of trifluoromethyl vs. methyl substituents to guide SAR optimization .

Q. How should structure-activity relationship (SAR) studies be designed to optimize the trifluoromethyl and ethylamino moieties?

  • Approach :

  • Substituent Variation : Synthesize analogs with (a) alternative amines (e.g., isopropylamino, cyclopropylamino) and (b) fluorinated groups (e.g., difluoromethyl, pentafluoroethyl) .
  • Biological Testing : Evaluate AR antagonism, solubility (via shake-flask method), and membrane permeability (Caco-2 assay) .
  • Data Analysis : Use multivariate regression to correlate logP, polar surface area, and substituent electronegativity with activity .

Notes

  • Avoid using benzonitrile derivatives with unstable leaving groups (e.g., acyl chlorides) unless rigorously purified .
  • For advanced SAR, prioritize trifluoromethyl analogs due to their metabolic resistance and enhanced binding entropy .
  • Cross-validate computational predictions with mutagenesis studies (e.g., AR-T877A mutant to assess resistance) .

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